Cas no 709639-84-9 (N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine)
N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine Chemical and Physical Properties
Names and Identifiers
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- N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine
- ST51001545
- (6-chloro-2-methylthiopyrimidin-4-yl)benzylamine
- 4-Pyrimidinamine,6-chloro-2-(methylthio)-N-(phenylmethyl)-
- 4-Pyrimidinamine, 6-chloro-2-(methylthio)-N-(phenylmethyl)-
- N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine
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- Inchi: 1S/C12H12ClN3S/c1-17-12-15-10(13)7-11(16-12)14-8-9-5-3-2-4-6-9/h2-7H,8H2,1H3,(H,14,15,16)
- InChI Key: VUTFLGBUPFFXFD-UHFFFAOYSA-N
- SMILES: ClC1=CC(=NC(=N1)SC)NCC1C=CC=CC=1
Computed Properties
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 17
- Rotatable Bond Count: 4
- Complexity: 224
- Topological Polar Surface Area: 63.1
N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643725-1g |
N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine |
709639-84-9 | 98% | 1g |
¥7052.00 | 2024-05-02 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1643725-5g |
N-benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine |
709639-84-9 | 98% | 5g |
¥11044.00 | 2024-05-02 |
N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine Related Literature
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Huading Zhang,Lee R. Moore,Maciej Zborowski,P. Stephen Williams,Shlomo Margel,Jeffrey J. Chalmers Analyst, 2005,130, 514-527
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Erika A. Cobar,Paul R. Horn,Robert G. Bergman,Martin Head-Gordon Phys. Chem. Chem. Phys., 2012,14, 15328-15339
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Domenico Lombardo,Gianmarco Munaò,Pietro Calandra,Luigi Pasqua,Maria Teresa Caccamo Phys. Chem. Chem. Phys., 2019,21, 11983-11991
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Xingqun Zheng,Lele Song,Xin Feng,Li Li,Zidong Wei J. Mater. Chem. A, 2020,8, 14145-14151
Additional information on N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine
Professional Introduction to N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine (CAS No. 709639-84-9)
N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine is a highly specialized chemical compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, identified by its CAS number 709639-84-9, belongs to the pyrimidine class of heterocyclic aromatic organic compounds. Pyrimidines are fundamental structural motifs in many biologically active molecules, making this compound of considerable interest for potential therapeutic applications.
The molecular structure of N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine features a pyrimidine core substituted with a benzyl group at the 4-position, a chlorine atom at the 6-position, and a methylthio group at the 2-position. This specific arrangement of functional groups imparts unique chemical and biological properties to the compound, which are being actively explored in contemporary research.
In recent years, there has been a surge in research focused on developing novel pyrimidine derivatives with enhanced pharmacological properties. The presence of the benzyl group not only contributes to the compound's solubility and stability but also serves as a versatile handle for further chemical modifications. These modifications can be tailored to optimize interactions with biological targets, thereby improving efficacy and reducing side effects.
The chlorine substituent at the 6-position of the pyrimidine ring is another critical feature that influences the compound's reactivity and binding affinity. Chlorinated pyrimidines are well-documented for their role in various biological processes, including DNA synthesis and repair. Consequently, compounds like N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine are being investigated for their potential as inhibitors or modulators of enzymes involved in these pathways.
The methylthio group at the 2-position adds an additional layer of complexity to the compound's biological activity. Methylthio-substituted pyrimidines have been shown to exhibit diverse biological effects, ranging from antimicrobial properties to modulation of signal transduction pathways. This makes N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine a promising candidate for further exploration in drug discovery programs targeting various diseases.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes and interactions of such compounds with biological targets with remarkable accuracy. These computational tools have been instrumental in identifying lead compounds like N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine for further experimental validation. By leveraging these technologies, researchers can accelerate the drug discovery process and bring novel therapeutics to market more efficiently.
In vitro studies have begun to unravel the potential pharmacological profile of N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-amine. Initial experiments suggest that this compound exhibits inhibitory activity against certain enzymes implicated in cancer cell proliferation and survival. The benzyl group appears to enhance binding affinity by optimizing interactions with specific amino acid residues in the target enzyme's active site. Additionally, the chlorine and methylthio substituents contribute to fine-tuning the compound's pharmacokinetic properties, such as solubility and metabolic stability.
The synthesis of N-Benzyl-6-chloro-2-(methylthio)pyrimidin-4-am ine represents a significant achievement in organic chemistry due to its complex structural features. Advanced synthetic methodologies have been employed to construct this molecule with high precision, ensuring that each functional group is correctly positioned for optimal biological activity. These synthetic strategies include multi-step reactions involving cross-coupling techniques, nucleophilic substitutions, and protective group strategies.
As research progresses, the potential applications of N-Benzyl-6-chloro -2-(methylthio)pyrimidin -4-am ine are likely to expand beyond its initial discovery. Researchers are exploring its utility in developing combination therapies that synergize with existing treatments or address drug resistance mechanisms. Furthermore, its structural framework may serve as a scaffold for designing next-generation pyrimidine-based drugs with improved therapeutic profiles.
The regulatory landscape for new pharmaceutical compounds like N-Benzyl -6-chloro -2-(methylthio)py rimidin -4-am ine is stringent but well-established. Manufacturers must adhere to rigorous guidelines set forth by global regulatory agencies to ensure safety and efficacy before clinical trials can commence. The journey from laboratory discovery to market approval is lengthy but essential for bringing innovative treatments to patients who need them most.
In conclusion, N-Benzyl -6-chloro -2-(methylthio)py rimidin -4-am ine (CAS No. 709639 -84 -9) is a compelling example of how targeted molecular design can yield compounds with significant therapeutic potential. Its unique structural features and promising preclinical data position it as a valuable asset in ongoing pharmaceutical research efforts. As scientists continue to uncover new applications for this compound, it is poised to play an important role in addressing unmet medical needs across various therapeutic areas.
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